2-Bromo-4'-Fluorobenzophenone

Übersicht

Beschreibung

2-Bromo-4’-Fluorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is a white crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C13H8BrFO, and it has a molecular weight of 279.1 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-4’-Fluorobenzophenone can be synthesized through several methods. One common method involves the reaction of (2-bromophenyl)-(4-fluorophenyl)methanol with silica gel and pyridinium chlorochromate in dichloromethane at room temperature for 2 hours . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production methods for 2-Bromo-4’-Fluorobenzophenone typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4’-Fluorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with 2-Bromo-4’-Fluorobenzophenone include:

Grignard Reagents: Used in the synthesis of 4-fluorophenyl-containing compounds.

Lewis Acids: Such as iron (III) bromide or aluminum tribromide for bromination reactions.

Major Products Formed

The major products formed from reactions involving 2-Bromo-4’-Fluorobenzophenone depend on the specific reaction conditions and reagents used. For example, the reaction with Grignard reagents can produce various 4-fluorophenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4’-Fluorobenzophenone has several scientific research applications, including:

Medical Research: It has been used as a lead compound in drug development for the treatment of various diseases, including cancer, inflammation, and pain.

Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.

Industrial Research: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-4’-Fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-fluorobenzene: A mixed aryl halide with similar chemical properties.

4-Fluorobenzophenone: Another benzophenone derivative with different substituents.

Uniqueness

2-Bromo-4’-Fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms on the benzophenone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-Bromo-4'-fluorobenzophenone (BFBP) is a synthetic organic compound belonging to the benzophenone family, characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of BFBP, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

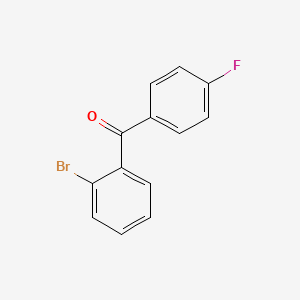

The chemical structure of this compound is represented as follows:

- Molecular Weight : 295.1 g/mol

- CAS Number : 20436-33-7

The presence of bromine and fluorine atoms enhances the lipophilicity and reactivity of the compound, making it a subject of interest in medicinal chemistry.

Anticancer Properties

BFBP has shown promising anticancer activity across various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

- Mechanism of Action : The compound appears to interfere with the cell cycle, particularly affecting the G1/S transition, leading to apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HCT116 | 15.0 | Cell cycle arrest in G1 phase |

| A549 | 10.0 | Induction of oxidative stress |

Antimicrobial Activity

BFBP exhibits antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of BFBP can be attributed to several mechanisms:

- Enzyme Inhibition : BFBP inhibits various enzymes involved in cell signaling pathways, which are crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to damage and apoptosis.

- DNA Interaction : BFBP can intercalate into DNA strands, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells showed that treatment with BFBP resulted in a significant reduction in cell viability after 24 hours. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis from 10% (control) to 40% (treatment).

Case Study 2: Antimicrobial Efficacy Against E. coli

In vitro experiments demonstrated that BFBP effectively inhibited the growth of E. coli at concentrations as low as 64 µg/mL. The mechanism was linked to membrane disruption and inhibition of protein synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of BFBP is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed through oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Renal excretion as metabolites.

Toxicological studies indicate that while BFBP shows low toxicity at therapeutic doses, high concentrations may lead to gastrointestinal irritation and liver toxicity.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPRFGMOLQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501906 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-46-6 | |

| Record name | (2-Bromophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.